rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1335234-06-4
VCID: VC8230747
InChI: InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1
SMILES: C1CCC(C(C1)C(F)(F)F)N
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol

rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine

CAS No.: 1335234-06-4

Cat. No.: VC8230747

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine - 1335234-06-4

Specification

CAS No. 1335234-06-4
Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
IUPAC Name (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1
Standard InChI Key KHKJUJGNSSJMED-NTSWFWBYSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)C(F)(F)F)N
SMILES C1CCC(C(C1)C(F)(F)F)N
Canonical SMILES C1CCC(C(C1)C(F)(F)F)N

Introduction

Structural and Stereochemical Features

The compound belongs to the class of fluorinated cyclohexylamines, characterized by a six-membered carbocyclic ring with a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) in vicinal positions. The stereodescriptor "(1r,2s)" specifies the relative configuration, where the amine and trifluoromethyl groups occupy adjacent carbons in a trans-diaxial arrangement.

Molecular Properties

  • Molecular Formula: C₇H₁₂F₃N

  • Molecular Weight: 167.17 g/mol

  • logP: Estimated ~2.1 (calculated using fragment-based methods)

  • pKa: Amine protonation ~10.2 (typical for aliphatic amines)

The trifluoromethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature exploited in medicinal chemistry .

Synthetic Methodologies

Stereoselective Synthesis

While no direct synthesis of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine is documented, analogous routes for related fluorocycloalkylamines suggest viable strategies:

Route 1: Nitro-Mannich/Hydroamination Cascade
A nitro-Mannich reaction followed by hydroamination, as demonstrated for pyrrolidine derivatives , could be adapted:

  • Nitro-Mannich Reaction: Cyclohexene derivatives undergo nitroalkane addition to form β-nitroamines.

  • Hydroamination: Gold-catalyzed cyclization yields the amine .

Route 2: Azidation/Reduction

  • Step 1: Azidation of a cyclohexene precursor using iron catalysis to install the azide group .

  • Step 2: Staudinger reduction or catalytic hydrogenation to convert the azide to an amine .

Racemic Resolution Challenges

The racemic nature complicates isolation of enantiopure material. Chiral HPLC or enzymatic resolution may be required, though no specific protocols are reported .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 1.2–2.1 (m, cyclohexane CH₂)

    • δ 2.8–3.2 (m, NH₂ adjacent to CF₃)

  • ¹⁹F NMR: Single peak near δ -60 ppm (CF₃)

Stability and Solubility

  • Thermal Stability: Likely stable up to 150°C (based on cyclohexylamine analogs) .

  • Aqueous Solubility: Poor (<1 mg/mL at pH 7), enhanced under acidic conditions via amine protonation .

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